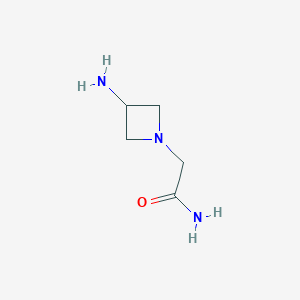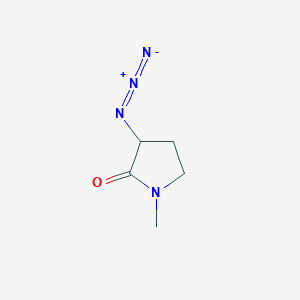
1-(Azetidine-3-carbonyl)-4-methylpiperidine
説明
Synthesis Analysis
Azetidines are synthesized through various methods, including the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component2. This reaction is one of the most efficient ways to synthesize functionalized azetidines2.Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, making them more stable than related aziridines1.Chemical Reactions Analysis
The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain1. They have been used in various reactions for the synthesis of complex natural products2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azetidine-3-carbonyl)-4-methylpiperidine” would depend on its specific structure and functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis.科学的研究の応用
Synthesis and Functionalization of Azetidines
Flexible and Stereoselective Synthesis : A method for the stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes has been demonstrated. This process underlines the versatility of azetidines as substrates for creating functionalized compounds, offering a pathway to synthesize azetidines with potential applications in medicinal chemistry and material science (L. Ye, Weimin He, Liming Zhang, 2011).
Carbonylative Ring Expansion : The Co(CO)4- catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to beta-lactams reveals a reaction mechanism that differs from the experimental proposals, showcasing the complexity and potential of azetidine modifications in synthetic chemistry (D. Ardura, R. López, 2007).
Azetidine in Polymer and Material Science
- Self-curable Polyurethane System : The introduction of azetidine-containing compounds into polyurethane prepolymers, resulting in self-curable aqueous-based polyurethane dispersions, illustrates azetidine's role in developing advanced materials with specific properties, such as self-healing or curing upon drying (Shih-Chieh Wang, Po-Cheng Chen, J. Yeh, Kan-Nan Chen, 2006).
Novel Heterocyclic Compounds Synthesis
Synthesis of Piperidines and Azetidines : The synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions opens avenues for creating complex heterocyclic structures, potentially useful in drug discovery and development (Benjamin T Jones, Mitchell Proud, V. Sridharan, 2016).
Functionalized Aziridines and Azetidines : The development of methods for the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the adaptability of azetidine frameworks in synthesizing biologically relevant and conformationally constrained amino acids, which can be of interest for foldameric applications and as pharmacophores (A. Žukauskaitė, Sven Mangelinckx, Vida Buinauskaitė, A. Šačkus, N. Kimpe, 2011).
Safety And Hazards
将来の方向性
Azetidines are an important class of compounds in organic synthesis and medicinal chemistry, and there have been remarkable advances in their chemistry and reactivity1. Future research will likely continue to explore their synthesis, reactivity, and applications1.
特性
IUPAC Name |
azetidin-3-yl-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKFVUDLWSLKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)

![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)







![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)